N-Hydroxybenzamide
Overview
Description
This compound is known for its pharmacological properties, including its ability to inhibit monoamine oxidase B (MAO-B) and increase dopamine levels in the nucleus accumbens . Desmethoxyyangonin contributes to the attention-promoting effects of kava and has marked activity on the induction of CYP3A23 .
Preparation Methods
Desmethoxyyangonin can be synthesized through various synthetic routes. One common method involves the condensation of 4-methoxy-6-styryl-2H-pyran-2-one with appropriate reagents under controlled conditions . Industrial production methods often involve the extraction of kavalactones from the Piper methysticum plant, followed by purification processes to isolate desmethoxyyangonin . Advanced techniques such as ultraperformance liquid chromatography high-resolution tandem mass spectrometry (UPLC-MS/MS) are used to ensure the purity and specificity of the compound .
Chemical Reactions Analysis
Desmethoxyyangonin undergoes various chemical reactions, including:
Oxidation: Desmethoxyyangonin can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the structure of desmethoxyyangonin, leading to the formation of different kavalactones.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Desmethoxyyangonin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the chemical properties and reactions of kavalactones.
Mechanism of Action
Desmethoxyyangonin exerts its effects primarily through the inhibition of monoamine oxidase B (MAO-B), which leads to increased levels of dopamine in the nucleus accumbens . This mechanism is responsible for its attention-promoting effects. Additionally, desmethoxyyangonin has marked activity on the induction of CYP3A23, which involves transcription activation through a pregnane X receptor-independent or pregnane X receptor-involved indirect mechanism . This activity may have therapeutic significance for the treatment of neurodegenerative disorders .
Comparison with Similar Compounds
Desmethoxyyangonin is similar to other kavalactones found in the Piper methysticum plant, such as yangonin, kavain, dihydrokavain, methysticin, and dihydromethysticin . The key chemical difference between yangonin and desmethoxyyangonin lies in their structures. Yangonin contains a methoxy group (-OCH3) at the C4 position of its molecule, whereas desmethoxyyangonin lacks this methoxy group . This structural variation influences their pharmacological activities and binding affinities to specific receptors, thereby impacting their overall effects in biological systems .
Desmethoxyyangonin is unique in its ability to inhibit monoamine oxidase B (MAO-B) and induce CYP3A23, which sets it apart from other kavalactones . Understanding the pharmacological properties of desmethoxyyangonin and its comparison with similar compounds is vital for optimizing their therapeutic applications .
Properties
IUPAC Name |
N-hydroxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c9-7(8-10)6-4-2-1-3-5-6/h1-5,10H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDEUYMSGMPQMIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
Record name | N-HYDROXYBENZAMIDE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Related CAS |
32685-16-8 (mono-potassium salt) | |
Record name | Benzohydroxamic acid | |
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DSSTOX Substance ID |
DTXSID7025421 | |
Record name | Benzohydroxamic acid | |
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Molecular Weight |
137.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Rhombic crystals or light beige solid. (NTP, 1992) | |
Record name | N-HYDROXYBENZAMIDE | |
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Boiling Point |
Explodes (NTP, 1992) | |
Record name | N-HYDROXYBENZAMIDE | |
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Solubility |
5 to 10 mg/mL at 74.7 °F (NTP, 1992) | |
Record name | N-HYDROXYBENZAMIDE | |
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CAS No. |
495-18-1 | |
Record name | N-HYDROXYBENZAMIDE | |
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Record name | Benzohydroxamic acid | |
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Record name | Benzohydroxamic acid | |
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Record name | Benzhydroxamic Acid | |
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Record name | N-Hydroxybenzamide | |
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Record name | N-Hydroxybenzamide | |
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Record name | Benzamide, N-hydroxy- | |
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Record name | Benzohydroxamic acid | |
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Record name | N-hydroxybenzamide | |
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Record name | BENZOHYDROXAMIC ACID | |
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Melting Point |
259 to 266 °F (NTP, 1992) | |
Record name | N-HYDROXYBENZAMIDE | |
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Record name | Benzhydroxamic Acid | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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